S-(4,5-Dihydro-1H-imidazol-2-ylmethyl) hydrogen thiosulfate
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Overview
Description
S-(4,5-Dihydro-1H-imidazol-2-ylmethyl) hydrogen thiosulfate: is a chemical compound with the molecular formula C4H8N2O3S2 and a molecular weight of 196.248 g/mol . It is a member of the Bunte salts family, which are known for their sulfur-containing functional groups . This compound is characterized by the presence of an imidazoline ring and a thiosulfate group, making it a versatile reagent in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4,5-Dihydro-1H-imidazol-2-ylmethyl) hydrogen thiosulfate typically involves the reaction of 2-chloromethylimidazoline with sodium thiosulfate in an aqueous solution at room temperature . This reaction proceeds via a concerted S_N2 mechanism, where the nucleophilic thiosulfate ion displaces the chloride ion from the chloromethylimidazoline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: S-(4,5-Dihydro-1H-imidazol-2-ylmethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfates or sulfonates.
Reduction: The compound can be reduced to yield thiols or sulfides.
Substitution: The thiosulfate group can be substituted with other nucleophiles, leading to the formation of different sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the thiosulfate group under mild conditions.
Major Products Formed:
Oxidation: Sulfates, sulfonates.
Reduction: Thiols, sulfides.
Substitution: Various sulfur-containing derivatives.
Scientific Research Applications
S-(4,5-Dihydro-1H-imidazol-2-ylmethyl) hydrogen thiosulfate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(4,5-Dihydro-1H-imidazol-2-ylmethyl) hydrogen thiosulfate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The thiosulfate group can participate in nucleophilic substitution reactions, while the imidazoline ring can interact with various molecular targets through hydrogen bonding and electrostatic interactions . These interactions enable the compound to modify biological molecules and pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
- S-(2-Hydroxyethyl) hydrogen thiosulfate
- S-(2-Aminoethyl) hydrogen thiosulfate
- S-(2-Mercaptoethyl) hydrogen thiosulfate
Comparison: S-(4,5-Dihydro-1H-imidazol-2-ylmethyl) hydrogen thiosulfate is unique due to the presence of the imidazoline ring, which imparts distinct chemical reactivity and biological activity compared to other thiosulfates. The imidazoline ring enhances its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
13338-45-9 |
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Molecular Formula |
C4H8N2O3S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2-(sulfosulfanylmethyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C4H8N2O3S2/c7-11(8,9)10-3-4-5-1-2-6-4/h1-3H2,(H,5,6)(H,7,8,9) |
InChI Key |
MYTKJAFVLNKAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CSS(=O)(=O)O |
Origin of Product |
United States |
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